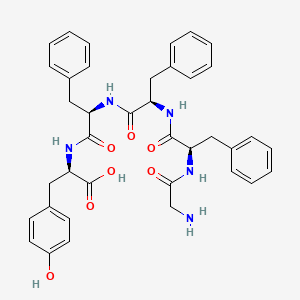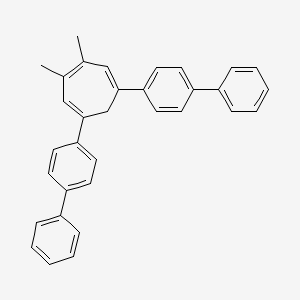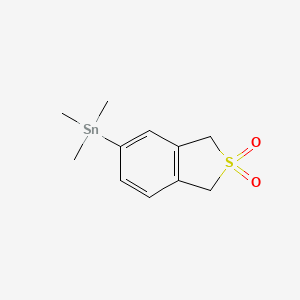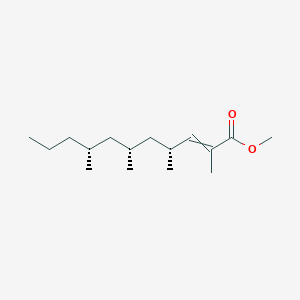
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate is a complex organic compound with the molecular formula C15H28O2. This compound is characterized by its unique structure, which includes multiple methyl groups and a double bond. It is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The compound’s multiple methyl groups and double bond also contribute to its reactivity and interaction with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate can be compared with other similar compounds such as:
Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoate: This compound has a similar structure but lacks the double bond present in this compound.
Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethyloctacosanoic acid methyl ester: This compound has a longer carbon chain and different physical properties.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a double bond, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
872729-71-0 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-7-8-12(2)9-13(3)10-14(4)11-15(5)16(17)18-6/h11-14H,7-10H2,1-6H3/t12-,13-,14-/m1/s1 |
Clé InChI |
NUIYKITVEWTIBX-MGPQQGTHSA-N |
SMILES isomérique |
CCC[C@@H](C)C[C@@H](C)C[C@@H](C)C=C(C)C(=O)OC |
SMILES canonique |
CCCC(C)CC(C)CC(C)C=C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



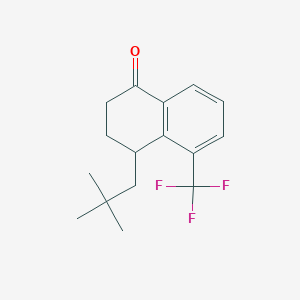
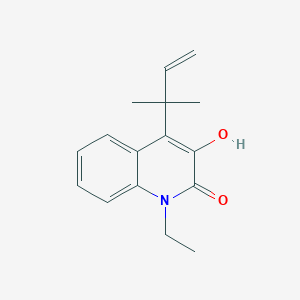
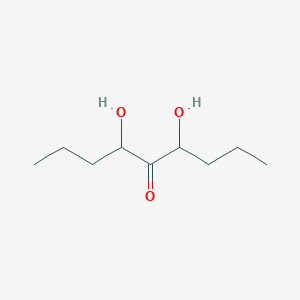
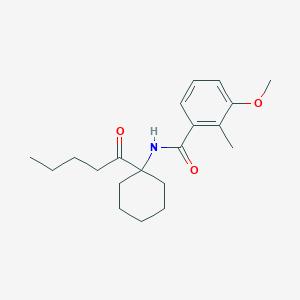
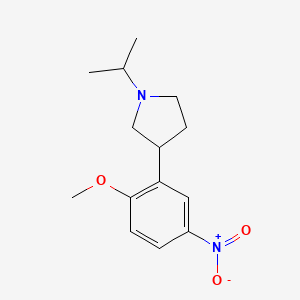
![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)
